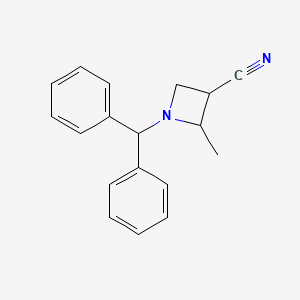

1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile

Description

Properties

IUPAC Name |

1-benzhydryl-2-methylazetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c1-14-17(12-19)13-20(14)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17-18H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCNLDUDKXUUDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of diphenylmethylamine with 2-methylazetidine-3-carbonitrile under specific conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted azetidines.

Scientific Research Applications

1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound A : 2-Methylazetidine-3-carbonitrile (without diphenylmethyl substituent)

- Structure : Lacks the diphenylmethyl group, reducing steric hindrance and lipophilicity.

- Reactivity : The absence of the bulky diphenylmethyl group may enhance solubility in polar solvents and increase ring-opening reactivity under acidic conditions.

- Applications : Simpler azetidine derivatives are often used in drug discovery for conformational restriction but may lack target specificity due to reduced steric shielding .

Compound B : 1-Benzyl-2-methylazetidine-3-carbonitrile

- Stability : Benzyl-substituted azetidines exhibit intermediate ring strain compared to five-membered analogs, balancing reactivity and stability.

Diphenylmethyl-Substituted Heterocycles

Compound C : Diphenylmethylpiperazinylbenzimidazole (CAS 65215-54-5)

- Structure : Contains a benzimidazole core and piperazine ring, differing from the azetidine’s smaller ring.

- Function : Used as an additive in cosmetics, highlighting the diphenylmethyl group’s role in modifying solubility or stability .

- Comparison : The target compound’s azetidine ring introduces higher ring strain, likely increasing reactivity compared to Compound C’s six-membered piperazine.

Compound D : Diphenylmethane (CAS 101-81-5)

- Structure : A simple diarylmethane lacking heterocyclic or nitrile groups.

- Function: Primarily a solvent, emphasizing the diphenylmethyl group’s role in nonpolar interactions .

Target Compound : The integration of diphenylmethyl with a polar carbonitrile and azetidine ring expands functionality beyond solvent applications, suggesting roles in catalysis or medicinal chemistry.

Carbonitrile-Containing Compounds

Compound E : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features a benzamide core with an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization .

- Comparison : While the target compound lacks an alcohol moiety, its carbonitrile group may act as a weak directing group or participate in coordination chemistry, albeit with different denticity.

Compound F : Acetonitrile derivatives (e.g., arylacetonitriles)

- Reactivity : Carbonitriles in aryl systems often undergo nucleophilic additions or serve as precursors to carboxylic acids.

- Target Compound : The azetidine ring’s strain may destabilize the carbonitrile, enhancing its electrophilicity in reactions.

Physicochemical and Functional Comparisons

Table 1: Structural and Property Comparison

Table 2: Reactivity and Stability

| Compound | Ring Strain | Stability (Acidic Conditions) | Functional Group Reactivity |

|---|---|---|---|

| Target Compound | High | Moderate (ring-opening risk) | CN: Electrophilic |

| Compound B (Benzyl) | Moderate | High | CN: Standard |

| Compound D (Diphenylmethane) | None | High | Inert |

Biological Activity

1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique azetidine ring structure with a diphenylmethyl group and a carbonitrile functional group. Its molecular formula is CHN, and it has been studied for various pharmacological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have potential anticancer properties. It has shown efficacy in inhibiting the proliferation of cancer cell lines, particularly those associated with breast cancer, by targeting specific cellular pathways involved in tumor growth and survival .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. In vitro assays indicate that it possesses activity against various bacterial strains, suggesting potential applications in treating infections.

- Enzyme Inhibition : Mechanistic studies have revealed that this compound can inhibit certain enzymes, which may contribute to its anticancer and antimicrobial effects. For instance, it may interact with enzymes involved in cellular signaling pathways, leading to altered cell function and apoptosis in cancer cells .

Case Studies

- Breast Cancer Cell Lines : In a study involving MDA-MB-231 and MDA-MB-468 breast cancer cell lines, the compound demonstrated an EC50 of approximately 4.4 μM, indicating significant cytotoxicity at relatively low concentrations .

- Antimicrobial Testing : Another investigation assessed the compound's activity against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 μg/mL.

The biological activity of this compound is thought to involve several mechanisms:

- Cell Membrane Interaction : The lipophilic nature of the diphenylmethyl group may facilitate penetration into cell membranes, enhancing its bioavailability.

- Targeting Specific Pathways : The compound appears to modulate pathways related to apoptosis and cell cycle regulation, particularly through the inhibition of STAT3 signaling in cancer cells .

Data Summary

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 1-(Diphenylmethyl)-2-methylazetidine-3-carbonitrile?

- Methodological Answer : Synthesis typically involves cyclization reactions and substitution at the azetidine ring. Key steps include:

- Ring formation : Use of Lewis acid catalysts (e.g., BF₃·OEt₂) to facilitate azetidine ring closure .

- Substituent introduction : Selective alkylation at the 2-methyl position via nucleophilic substitution under controlled pH (6–8) .

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the target compound .

- Optimization : Reaction temperature (60–80°C) and solvent polarity (e.g., THF or DMF) significantly impact yield. Kinetic studies using HPLC can identify rate-limiting steps .

Q. Which spectroscopic and computational techniques are most effective for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR to confirm stereochemistry and substituent positions. For example, the azetidine ring protons appear as distinct multiplets in δ 3.5–4.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ peak at m/z 305.18) .

- X-ray Crystallography : Resolves 3D conformation, particularly the diphenylmethyl group’s spatial arrangement .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Answer :

- DoE (Design of Experiments) : Apply factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design reduces experimental runs while identifying optimal conditions .

- Byproduct Analysis : Use LC-MS to trace side products (e.g., dimerization at the nitrile group) and adjust stoichiometry or solvent polarity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Answer :

- Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) model transition states and activation energies for ring-opening or substitution reactions .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation shells in polar aprotic solvents) .

- Software Tools : Gaussian or ORCA for energy minimization; VMD for visualization .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for derivatives of this compound?

- Answer :

- Meta-Analysis : Cross-reference experimental data (e.g., IC₅₀ values) with computational descriptors (Hammett constants, logP). For example, electron-withdrawing groups at the 3-carbonitrile position may enhance bioactivity inconsistently due to steric effects .

- Hypothesis Testing : Use ANOVA to compare bioactivity variances across derivatives. If p < 0.05, refine synthetic protocols to control substituent orientation .

Q. How to design experiments for evaluating the compound’s stability under varying environmental conditions?

- Answer :

- Accelerated Stability Testing : Expose the compound to stressors (light, humidity, pH extremes) and monitor degradation via HPLC. For example, photo-degradation pathways can be identified using UV-Vis spectroscopy .

- Kinetic Modeling : Fit degradation data to Arrhenius equations to predict shelf life at standard conditions .

Q. What advanced separation techniques improve purity for pharmacological testing?

- Answer :

- Membrane Technologies : Use nanofiltration membranes (MWCO 300–500 Da) to separate low-molecular-weight impurities .

- Chiral Chromatography : Resolve enantiomers using cellulose-based CSPs (Chiralpak IC) if asymmetric centers form during synthesis .

Data Contradiction and Validation

Q. How to address discrepancies between computational predictions and experimental results in reaction yield?

- Answer :

- Error Source Analysis : Compare computational approximations (e.g., gas-phase vs. solvated models) with experimental setups. For instance, solvent entropy effects may lower yield despite favorable in silico ΔG .

- Sensitivity Analysis : Rank variables (catalyst type, temperature) by impact on yield using Monte Carlo simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.